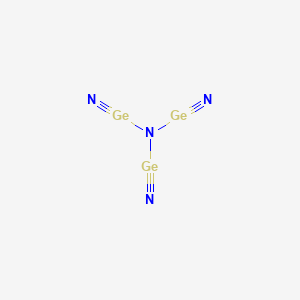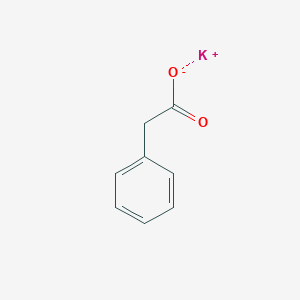
Kaliumphenylacetat
Übersicht
Beschreibung
Potassium phenylacetate is a useful research compound. Its molecular formula is C8H7KO2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium phenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Kaliumphenylacetat wird in verschiedenen chemischen Synthesen eingesetzt . Es spielt eine entscheidende Rolle als Reagenz bei der Herstellung einer Vielzahl von Chemikalien.
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Industrie wird this compound als Zwischenprodukt verwendet . Es ist an der Synthese verschiedener Medikamente beteiligt und trägt zur Entwicklung neuer Medikamente und Behandlungen bei.
Aroma & Duft
This compound wird auch in der Aroma- und Duftstoffindustrie verwendet . Es kann zur Kreation neuer Düfte und Geschmacksrichtungen beitragen und Konsumgüter von Parfüms bis hin zu Lebensmitteln verbessern.
Biokatalyse
In einer Studie wurde this compound in einem biotransformativen Ansatz verwendet, um l-Phenylalanin effizient in 2-Phenylethanol (2-PE) und Phenylessigsäure (PAA) umzuwandeln . Dies zeigt sein Potenzial in der grünen und nachhaltigen Herstellung von Feinchemikalien aus nachwachsenden Rohstoffen.
Produktion von Penicillin
Phenylessigsäure (PAA), ein Produkt der Biotransformation von this compound, ist ein Vorläufer für die industrielle Produktion von Penicillin . Dies unterstreicht seine Bedeutung bei der Produktion von Antibiotika.
Marktwachstum
Der Markt für this compound wird voraussichtlich mit einer erheblichen Rate wachsen . Dies deutet auf eine steigende Nachfrage in verschiedenen Industrien hin und unterstreicht die Bedeutung von this compound in der wissenschaftlichen Forschung und industriellen Anwendung.
Wirkmechanismus
Target of Action
Potassium phenylacetate primarily targets the urea cycle , a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . This compound is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
Potassium phenylacetate acts as a nitrogen-binding agent . It suppresses the production of ammonia from the catabolism of endogenous protein . The compound is metabolized into phenylacetyl-CoA, which then conjugates with glutamine (a molecule that contains two nitrogen atoms) to form phenylacetylglutamine . This new compound is excreted in the urine, thereby removing nitrogen from the body .
Biochemical Pathways
The key biochemical pathway involved in the action of potassium phenylacetate is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The conversion of phenylacetate to its metabolites involves several enzymes, including phenylacetate esterases found in the human liver cytosol, arylesterase in plasma, and carboxylesterase in liver microsomes and cytosol .
Pharmacokinetics
The pharmacokinetics of phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME). Phenylacetate is metabolized by esterases found in the human liver cytosol and plasma . The hydrolysis of phenylacetate involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . The clearance of phenylacetate and its metabolites is through the urinary system .
Result of Action
The primary result of potassium phenylacetate’s action is the reduction of ammonia levels in the body. By binding to nitrogen and facilitating its excretion, potassium phenylacetate helps to manage conditions like hyperammonemia, which can lead to serious neurological complications if left untreated .
Action Environment
The action of potassium phenylacetate can be influenced by various environmental factors. For instance, the pH level can affect the rate of oxidation of phenylacetic acid . Furthermore, certain buffers can impact the solubilization of bound elements, potentially affecting the drug’s efficacy . Therefore, the patient’s internal physiological environment plays a crucial role in the compound’s action, efficacy, and stability.
Zukünftige Richtungen
The Potassium Phenylacetate Market is undergoing significant transformations driven by technological advancements, changing consumer preferences, and global economic shifts . In the coming years, the global Potassium Phenylacetate Market is set to experience steady growth, driven by a combination of continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .
Biochemische Analyse
Biochemical Properties
Potassium phenylacetate interacts with various enzymes, proteins, and other biomolecules. It is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Cellular Effects
Potassium phenylacetate has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit growth and vascular endothelial growth factor secretion in human thyroid carcinoma cells . It also has anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as arthritis .
Molecular Mechanism
The molecular mechanism of action of potassium phenylacetate involves its interactions with biomolecules and changes in gene expression. Phenylacetic acid, from which potassium phenylacetate is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Temporal Effects in Laboratory Settings
The effects of potassium phenylacetate over time in laboratory settings have been observed in studies. For example, phenylacetate exposure has been found to decrease the TSH (10 mU/mL) growth response, increase radioactive iodine (125 I) uptake in two out of five cell lines, and inhibit thyroglobulin secretion .
Metabolic Pathways
Potassium phenylacetate is involved in the metabolic pathways of bacterial degradation of aromatic components. The bacterial phenylacetic acid pathway, which involves potassium phenylacetate, mainly contains 12 enzymes and a transcriptional regulator .
Transport and Distribution
Potassium, as an essential mineral, is known to be transported and distributed within cells and tissues through a series of potassium channels and transporters .
Subcellular Localization
Potassium channels, which could potentially transport potassium phenylacetate, have been found in various subcellular locations, including the inner and outer plexiform layers, cone and rod photoreceptor inner segments, and near the basal membrane of the retinal pigment epithelium .
Eigenschaften
IUPAC Name |
potassium;2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.K/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZPCWVLIBFCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103-82-2 (Parent) | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065319 | |
| Record name | Potassium phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13005-36-2 | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does potassium phenylacetate contribute to penicillin production in Penicillium chrysogenum?
A1: Potassium phenylacetate acts as a side-chain precursor in the biosynthesis of penicillin. [, ] Penicillium chrysogenum utilizes the phenylacetyl group from potassium phenylacetate to form the characteristic benzylpenicillin (penicillin G) molecule. This process involves enzymatic incorporation of the phenylacetyl moiety into the 6-aminopenicillanic acid (6-APA) core structure.
Q2: What are the advantages of using potassium phenylacetate compared to other side-chain precursors for penicillin production?
A2: Research indicates that potassium phenylacetate is more effective than other tested precursors like N-(β-hydroxyethyl)phenylacetamide and α-phenylacetamide in enhancing penicillin titer values in Penicillium chrysogenum cultures. [] This suggests a higher efficiency of utilization and incorporation by the fungal enzymatic machinery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)



![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
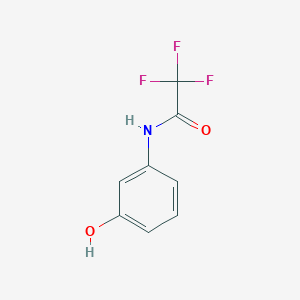

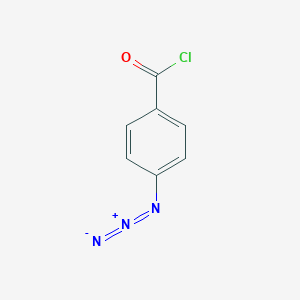
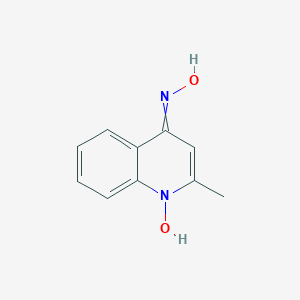
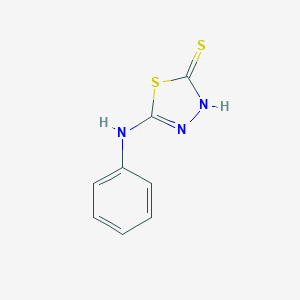
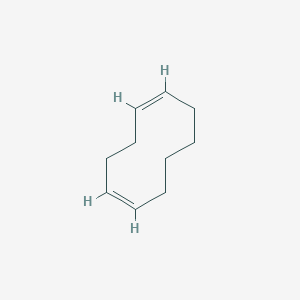
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
